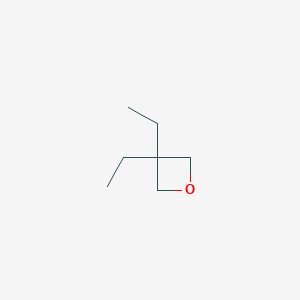

3,3-Diethyloxetane

Beschreibung

Contextualization within Oxetane (B1205548) Chemistry

3,3-Diethyloxetane belongs to the class of heterocyclic organic compounds known as oxetanes. The oxetane motif consists of a four-membered ring containing three carbon atoms and one oxygen atom. wikipedia.org These strained cyclic ethers have garnered considerable interest in various fields of chemical research. researchgate.net The inherent ring strain, comparable to that of epoxides, makes oxetanes reactive intermediates in organic synthesis, prone to undergoing ring-opening reactions. researchgate.netacs.org This reactivity contrasts with their role as stable structural motifs in other applications, particularly medicinal chemistry. researchgate.netacs.org

The structure of the oxetane ring is nearly planar, a conformation that minimizes ring strain and gauche interactions. researchgate.netillinois.edu This unique geometry, combined with the polarity imparted by the ether oxygen, influences the physicochemical properties of molecules containing this scaffold. acs.orgnih.gov Oxetanes are noted for their ability to serve as hydrogen-bond acceptors and can modulate properties such as aqueous solubility, lipophilicity, and metabolic stability when incorporated into larger molecules. acs.orgnih.gov The substitution pattern on the oxetane ring significantly impacts its stability and chemical behavior, with 3,3-disubstituted oxetanes being among the most stable. acs.org this compound is a prime example of such a disubstituted system, where the ethyl groups at the C3 position are crucial to its specific properties and applications.

Historical Development and Academic Significance of Oxetane Motifs

The history of oxetanes traces back over a century, but for much of that time, they remained a structural niche with limited application. researchgate.netuni-muenchen.de Early work focused on understanding the fundamental physical and organic properties of the parent oxetane ring. illinois.edu A significant turning point came with the discovery of the natural product paclitaxel (B517696) (Taxol), a potent anti-cancer agent first isolated in 1971, which features an oxetane ring crucial for its biological activity. acs.orgnih.gov This discovery highlighted the potential of the oxetane motif and spurred further investigation into its synthesis and function. nih.gov

In the 21st century, the academic and industrial significance of oxetanes surged, transforming them from a curiosity into a valuable tool, especially in drug discovery. acs.org A highly influential report in 2006 by Carreira and colleagues demonstrated the use of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups. acs.orgillinois.eduacs.org This strategy allows for the replacement of these common chemical groups to improve a drug candidate's "druglike" properties. acs.org Introducing an oxetane can enhance aqueous solubility, block metabolically vulnerable sites, and fine-tune lipophilicity and the basicity of nearby functional groups, often without a significant increase in molecular weight. acs.orgnih.govnih.gov This has led to an "oxetane rush" in medicinal chemistry, with the motif being incorporated into numerous drug discovery programs to optimize pharmacokinetic profiles and secure intellectual property. acs.orgacs.org

Scope and Core Research Focus on this compound

The core research focus on this compound centers on its role as a monomer in polymer chemistry and as a specialized building block in organic synthesis. evitachem.com Its primary application is in cationic ring-opening polymerization to produce poly(this compound), also referred to as PDEO. evitachem.comacs.org This polymerization process leverages the ring strain of the oxetane to form long-chain polyethers. evitachem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 10196-39-1 |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| ¹H NMR Signals | δ 4.2-4.8 ppm (m, oxetane ring protons), δ ~2.2-2.5 ppm (q, ethyl CH₂), δ ~0.8-1.0 ppm (t, ethyl CH₃) evitachem.com |

Table 2: Comparative Properties of 3,3-Disubstituted Oxetanes

| Property | This compound | 3,3-Dimethyloxetane (B1346095) |

|---|---|---|

| Molecular Formula | C₇H₁₄O | C₅H₁₀O nih.gov |

| Molecular Weight | 114.19 g/mol evitachem.com | 86.13 g/mol nih.govsigmaaldrich.com |

| CAS Number | 10196-39-1 evitachem.com | 6921-35-3 nih.govsigmaaldrich.com |

| Boiling Point | Not specified | 81 °C / 765 mmHg sigmaaldrich.com |

| Density | Not specified | 0.835 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not specified | n20/D 1.399 sigmaaldrich.com |

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₄O |

| 3,3-Dimethyloxetane | C₅H₁₀O |

| Oxetane | C₃H₆O |

| Paclitaxel (Taxol) | C₄₇H₅₁NO₁₄ |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10196-39-1 |

|---|---|

Molekularformel |

C7H14O |

Molekulargewicht |

114.19 g/mol |

IUPAC-Name |

3,3-diethyloxetane |

InChI |

InChI=1S/C7H14O/c1-3-7(4-2)5-8-6-7/h3-6H2,1-2H3 |

InChI-Schlüssel |

VFYHHERJNPKXIX-UHFFFAOYSA-N |

SMILES |

CCC1(COC1)CC |

Kanonische SMILES |

CCC1(COC1)CC |

Andere CAS-Nummern |

10196-39-1 |

Synonyme |

3,3-Diethyloxetane |

Herkunft des Produkts |

United States |

Reactivity and Reaction Mechanisms of 3,3 Diethyloxetane

Ring-Opening Reactions of the Oxetane (B1205548) Core

The relief of ring strain serves as a significant thermodynamic driving force for the ring-opening reactions of 3,3-diethyloxetane. beilstein-journals.orgnih.gov These reactions can be initiated by a variety of reagents and proceed through several distinct mechanistic pathways.

Under acidic or basic conditions, the oxetane ring of this compound can be opened by nucleophiles. evitachem.com In acidic media, the oxygen atom is protonated, which activates the ring towards nucleophilic attack on the sterically less hindered α-carbon atoms. Under basic or neutral conditions, a strong nucleophile is required to directly attack one of the α-carbons, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this attack is influenced by both steric and electronic factors.

The presence of two ethyl groups at the C3 position does not significantly hinder the approach of nucleophiles to the α-carbons (C2 and C4). Common nucleophiles that can participate in these reactions include water, alcohols, amines, and thiols. radtech.org For instance, the reaction with water would yield 3,3-diethyl-1,3-propanediol, while reaction with an alcohol would result in the corresponding ether-alcohol.

A summary of potential nucleophilic ring-opening reactions is presented below:

| Nucleophile | Reagent Example | Product Type |

| Water | H₂O/H⁺ or OH⁻ | Diol |

| Alcohol | ROH/H⁺ or RO⁻ | Ether-alcohol |

| Amine | RNH₂ | Amino-alcohol |

| Thiol | RSH/H⁺ or RS⁻ | Thioether-alcohol |

In the presence of certain catalysts or under specific reaction conditions, this compound can undergo ring expansion and rearrangement reactions. These transformations are also driven by the release of ring strain and can lead to the formation of more stable five- or six-membered heterocyclic or carbocyclic structures. beilstein-journals.orgchemistrysteps.com For example, acid-catalyzed rearrangements can occur, particularly if a carbocation intermediate is formed. chemistrysteps.comacs.orgmasterorganicchemistry.com The migration of one of the ethyl groups could potentially lead to the formation of a substituted tetrahydrofuran (B95107) derivative.

The mechanism of such a rearrangement would likely involve the protonation of the oxetane oxygen, followed by cleavage of a C-O bond to form a carbocation. A subsequent 1,2-alkyl shift of an ethyl group would lead to a more stable carbocation, which could then be trapped by a nucleophile or undergo further rearrangement before product formation. The driving forces for these rearrangements are the formation of a more stable carbocation and the relief of ring strain. chemistrysteps.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can readily open the oxetane ring of this compound. libretexts.orglibretexts.org These reactions provide an effective method for carbon-carbon bond formation. The nucleophilic alkyl or aryl group from the organometallic reagent attacks one of the α-carbons of the oxetane ring, leading to the formation of a primary alcohol after acidic workup.

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup would yield 4,4-diethyl-1-pentanol. The reaction proceeds via a nucleophilic substitution mechanism where the carbanionic portion of the organometallic reagent acts as the nucleophile.

| Organometallic Reagent | General Formula | Product after Workup |

| Grignard Reagent | RMgX | Primary Alcohol (R-CH₂CH(Et)₂CH₂OH) |

| Organolithium Compound | RLi | Primary Alcohol (R-CH₂CH(Et)₂CH₂OH) |

Polymerization Mechanisms

This compound can undergo polymerization through a ring-opening mechanism to form poly(this compound). evitachem.com The most common method for the polymerization of oxetanes is cationic ring-opening polymerization (CROP). radtech.orgresearchgate.net

Cationic ring-opening polymerization is a type of chain-growth polymerization initiated by cationic species such as protons or Lewis acids. wikipedia.orgchemrxiv.org The high ring strain and the basicity of the oxygen atom in the oxetane ring make it highly susceptible to CROP. radtech.org The polymerization of this compound proceeds smoothly in the presence of a suitable cationic initiator. evitachem.com

The initiation step involves the reaction of the initiator with the oxygen atom of the oxetane to form a tertiary oxonium ion. This is followed by the propagation step, where the oxonium ion is attacked by the oxygen atom of another monomer molecule, leading to the opening of the ring and the extension of the polymer chain. radtech.org

The cationic ring-opening polymerization of oxetanes typically proceeds through an active chain end (ACE) mechanism. acs.orgresearchgate.net In this mechanism, the growing polymer chain possesses a cationic active center at its end, which is an oxonium ion. radtech.org This active chain end then reacts with an incoming monomer molecule.

The key steps in the ACE mechanism for the polymerization of this compound are:

Initiation: An initiator (e.g., a proton acid, H⁺A⁻) reacts with a monomer molecule to form a tertiary oxonium ion.

Propagation: The active oxonium ion at the end of the growing polymer chain is attacked by the oxygen atom of a new monomer molecule. This results in the opening of the monomer's oxetane ring and the regeneration of the active oxonium ion at the new chain end.

Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or by chain transfer reactions, where the active center is transferred to another molecule, such as the monomer, polymer, or solvent. libretexts.org

The structure of the resulting polymer, poly(this compound), consists of repeating ether units. The properties of the polymer, such as its molecular weight and polydispersity, can be controlled by the reaction conditions, including the choice of initiator, monomer concentration, and temperature. acs.org

Anionic Ring-Opening Polymerization Considerations

Anionic ring-opening polymerization of oxetanes is generally less effective than the cationic route. rsc.org For 3,3-disubstituted oxetanes, this method often requires strong bases and high temperatures due to the high activation energy needed for the nucleophilic attack to open the sterically hindered and less-strained four-membered ring. researchgate.net For example, the anionic polymerization of the structurally similar 3-ethyl-3-hydroxymethyloxetane required temperatures above 100°C using sodium hydride (NaH) as a catalyst. researchgate.net

The challenges associated with anionic polymerization include:

Low Reactivity : The electron-rich nature of the oxygen atom makes it less susceptible to nucleophilic attack compared to electrophilic attack.

Side Reactions : Strong bases can potentially react with substituents on the oxetane ring.

Limited Control : The high temperatures required can lead to side reactions, resulting in polymers with low molar mass or broad molecular weight distributions. rsc.org

Despite these challenges, specific initiator systems have been developed. A patent describes the anionic polymerization of oxetanes using a combination of a quaternary ammonium, phosphonium, or alkali metal compound in the presence of a mononuclear organoaluminum compound. google.com

Ring-Opening Copolymerization (ROCOP)

Ring-opening copolymerization allows for the incorporation of this compound with other monomers, leading to polymers with tailored properties.

This compound can be copolymerized with more reactive cyclic ethers like epoxides. Due to their higher ring strain, epoxides polymerize much more rapidly than oxetanes. radtech.org This difference in reactivity can be exploited in a "kick-starting" mechanism. nih.gov In such a system, the highly reactive epoxide monomer is initiated first, and its rapid, exothermic polymerization increases the temperature of the system. radtech.org This localized heating provides the necessary activation energy to overcome the induction period and accelerate the ring-opening of the less reactive oxetane monomer, leading to its incorporation into the polymer chain. nih.govradtech.org

The copolymerization of oxetanes with C1 feedstocks like carbon dioxide (CO₂) and carbonyl sulfide (B99878) (COS) is a method to produce polycarbonates and polythiocarbonates, respectively. However, the lower reactivity of the four-membered oxetane ring compared to epoxides makes these copolymerizations challenging, often requiring higher temperatures and pressures. rsc.orgresearchgate.net

A significant phenomenon observed in the ROCOP of oxetanes with sulfur-containing comonomers is the occurrence of exchange reactions. For instance, in the copolymerization of a sugar-derived oxetane with COS, oxygen/sulfur exchange reactions were observed at temperatures above 40°C. nih.govnih.gov These exchanges lead to an in situ dynamic restructuring of the polymer backbone, transforming the expected monothiocarbonate linkages into a mixture of carbonate and thioether units. nih.govnih.gov This scrambling process can impact the regularity and properties of the final polymer. nih.gov

The coupling of oxetanes with CO₂ can also be selective towards the formation of a six-membered cyclic carbonate (trimethylene carbonate) or the linear polymer. researchgate.netkaust.edu.sa Achieving high selectivity for the polymer is a challenge, as the cyclic carbonate is often a competing product. researchgate.net

Functionalization Reactions of Diethyl Substituents on the Oxetane Ring

A comprehensive review of scientific literature reveals a notable gap in the documented chemical transformations specifically targeting the ethyl substituents of this compound. While the synthesis and reactivity of the oxetane ring itself, as well as the introduction of diverse functionalities at the 3-position of the oxetane core, are well-established areas of research, direct functionalization of the alkyl chains in compounds such as this compound is not extensively reported.

The primary focus of research on 3,3-disubstituted oxetanes has been on their synthesis and their role as bioisosteres for gem-dimethyl and carbonyl groups in medicinal chemistry. acs.orgnih.gov Synthetic strategies predominantly involve the construction of the oxetane ring with the desired substituents already in place, rather than the post-synthetic modification of alkyl groups. acs.org

The reactivity of the oxetane moiety is generally centered on ring-opening reactions, driven by the inherent ring strain of the four-membered ether. beilstein-journals.org These reactions provide pathways to various functionalized acyclic compounds. However, this reactivity does not involve the chemical modification of the side chains attached to the ring.

Structure Reactivity Relationships and Conformational Analysis of 3,3 Diethyloxetane

Influence of Ring Strain on Reactivity Profiles

The reactivity of the oxetane (B1205548) ring, the core structure of 3,3-diethyloxetane, is fundamentally governed by its inherent ring strain. This strain arises from the deviation of its endocyclic bond angles from the ideal tetrahedral angle of 109.5°. The total ring strain of an unsubstituted oxetane is approximately 25.5 kcal/mol. beilstein-journals.orgnih.gov This value is substantial, approaching the ring strain of the highly reactive three-membered epoxides (oxiranes), which is about 27.3 kcal/mol, and is significantly greater than that of the more stable five-membered tetrahydrofuran (B95107) (THF) ring (5.6 kcal/mol). beilstein-journals.orgnih.gov

This considerable strain energy serves as a powerful thermodynamic driving force for ring-opening reactions. beilstein-journals.orgnih.gov The relief of this strain is a key factor in the characteristic reactivity of oxetanes, which readily undergo cleavage when activated by Lewis acids. beilstein-journals.org The inherent strain, coupled with the polarized carbon-oxygen bonds, facilitates nucleophilic attack at the carbon atoms adjacent to the ring oxygen. beilstein-journals.org

Table 1: Comparative Ring Strain of Cyclic Ethers

| Compound | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Epoxide (Oxirane) | 3 | 27.3 beilstein-journals.orgnih.gov |

| Oxetane | 4 | 25.5 beilstein-journals.orgnih.gov |

| Tetrahydrofuran (THF) | 5 | 5.6 beilstein-journals.orgnih.gov |

Conformational Preferences and Puckering Dynamics in 3,3-Disubstituted Oxetanes

Contrary to early assumptions of planarity, the oxetane ring is non-planar and adopts a puckered conformation to alleviate torsional strain from eclipsing interactions. beilstein-journals.orgnih.gov For the parent, unsubstituted oxetane, X-ray analysis revealed a small puckering angle of 8.7° at 140 K. nih.gov This puckering is less pronounced than in cyclobutane, a difference attributed to reduced gauche interactions due to the replacement of a methylene (B1212753) unit with an oxygen atom. nih.gov

The introduction of substituents at the 3-position, as in this compound, significantly influences the ring's conformational landscape. The presence of two substituents increases the unfavorable eclipsing interactions, which compels the ring to adopt a more puckered conformation to minimize these steric clashes. acs.org Studies on the closely related 3,3-dimethyloxetane (B1346095) (DMO) have shown that it possesses a non-planar ring equilibrium configuration with a double-minimum potential function for the ring-puckering motion. illinois.edu This indicates that the ring rapidly inverts between two equivalent puckered conformations. Although two distinct axial and equatorial methyl groups would be predicted from a static, rigid model, spectroscopic analysis reveals them to be equivalent, demonstrating the dynamic nature of this puckering. illinois.edu

By analogy, this compound is expected to exhibit similar puckering dynamics. The ethyl groups, being larger than methyl groups, would further enforce a puckered conformation. The molecule likely exists in a dynamic equilibrium between two puckered states, with the ethyl groups rapidly interconverting between pseudo-axial and pseudo-equatorial positions. This conformational flexibility is a key aspect of its three-dimensional structure.

Table 2: Structural Properties of the Unsubstituted Oxetane Ring

| Parameter | Value |

|---|---|

| Puckering Angle | 8.7° (at 140 K) nih.gov |

| C-O Bond Length | 1.46 Å acs.org |

| C-C Bond Length | 1.53 Å acs.org |

| C-O-C Bond Angle | 90.2° acs.org |

| C-C-O Bond Angle | 92.0° acs.org |

| C-C-C Bond Angle | 84.8° acs.org |

Hydrogen Bonding Characteristics and Lewis Basicity of the Oxetane Oxygen

A defining feature of the oxetane ring is the high Lewis basicity and hydrogen bond acceptor strength of its oxygen atom. beilstein-journals.orgnih.gov This is a direct consequence of the ring's structure. The strained C-O-C bond angle effectively exposes the oxygen's lone pairs, making them more available for donation to a Lewis acid or for forming a hydrogen bond with a suitable donor. beilstein-journals.orgnih.govwikipedia.org A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. unizin.org

The hydrogen-bond-accepting ability of oxetanes is notably strong, surpassing that of other common cyclic ethers. acs.org Studies have shown that oxetanes form more effective hydrogen bonds than both three-membered epoxides and five- and six-membered cyclic ethers. acs.org Remarkably, the oxetane oxygen also competes effectively as a hydrogen bond acceptor with most carbonyl functional groups, including those found in aliphatic ketones, aldehydes, and esters. acs.org Only amides are considered to be significantly better hydrogen bond acceptors. acs.org This strong Lewis basicity and hydrogen bonding capacity make this compound a polar motif capable of engaging in significant intermolecular interactions, a property that is highly influential in its physical characteristics and its applications in materials and medicinal chemistry.

Comparative Analysis of Reactivity with Other Cyclic Ethers (e.g., Epoxides)

When comparing the reactivity of this compound to other cyclic ethers, the most relevant analogue is the three-membered epoxide (oxirane) ring due to its similarly high ring strain. The strain energy of oxetane (25.5 kcal/mol) is only slightly less than that of epoxide (27.3 kcal/mol), suggesting a comparable thermodynamic driving force for ring-opening reactions. beilstein-journals.orgnih.gov Both classes of compounds are susceptible to ring cleavage by nucleophiles, particularly under acid-catalyzed conditions, to relieve this strain. beilstein-journals.orgdtic.milresearchgate.net

Despite the similar strain energies, epoxides are generally more reactive towards nucleophiles than oxetanes. dtic.milresearchgate.net While relief of ring strain is a primary factor, it alone does not fully account for the enhanced reactivity of three-membered rings over four-membered ones. dtic.milresearchgate.net The synthesis of oxetanes can, in fact, proceed through the intramolecular ring-opening of a suitably substituted epoxide, a transformation that is thermodynamically favorable and highlights the greater stability of the four-membered ring relative to the three-membered one. beilstein-journals.orgnih.gov

In contrast, five-membered cyclic ethers like tetrahydrofuran (THF) are significantly less reactive. With a ring strain of only 5.6 kcal/mol, THF lacks the strong thermodynamic impetus for ring-opening that characterizes epoxides and oxetanes. beilstein-journals.orgnih.gov Therefore, much harsher conditions are required to cleave the THF ring. The reactivity of this compound thus occupies an intermediate position, being substantially more reactive and synthetically versatile than larger cyclic ethers like THF, but generally more stable and less prone to ring-opening than the highly strained epoxides. nih.gov

Advanced Characterization Techniques for 3,3 Diethyloxetane and Its Polymers

Spectroscopic Analysis

Spectroscopic methods are fundamental to the characterization of 3,3-diethyloxetane and its polymer. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the chemical structure, while Raman spectroscopy is particularly useful for real-time monitoring of the polymerization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D COSY)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For this compound and its polymer, ¹H and ¹³C NMR are routinely used to confirm their chemical structures.

¹H NMR Spectroscopy of the this compound monomer is expected to show distinct signals for the methylene (B1212753) protons of the oxetane (B1205548) ring and the ethyl group protons. The oxetane ring protons would likely appear as a singlet, while the ethyl group would exhibit a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them. In the case of poly(this compound), the ¹H NMR spectrum would show broader signals corresponding to the repeating units in the polymer chain.

¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. For the this compound monomer, distinct peaks would be observed for the quaternary carbon, the methylene carbons of the oxetane ring, and the methylene and methyl carbons of the ethyl groups.

A detailed solid-state ¹³C NMR study of poly(this compound) has revealed its existence in two different crystalline forms, Form I and Form II, depending on the crystallization temperature. The all-trans T4 conformation is adopted by the polymer chains in the higher melting Form I, while the T2G2 conformation is found in the lower melting Form II. This difference in conformation leads to significant variations in the ¹³C chemical shifts, particularly for the backbone and side-chain methylene carbons, which differ by 4-6 ppm between the two forms. The chemical shifts for the quaternary and methyl carbons are less affected by the crystalline form.

| Carbon Type | Form I (T4 conformation) | Form II (T2G2 conformation) |

|---|---|---|

| Backbone Methylene | ~70 | ~64 |

| Side-chain Methylene | ~25 | ~29 |

| Quaternary Carbon | ~43 | ~42 |

| Methyl Carbon | ~8 | ~8 |

2D COSY (Correlation Spectroscopy) NMR experiments can be used to establish connectivity between protons within the this compound monomer, confirming the coupling between the methylene and methyl protons of the ethyl groups. For the polymer, 2D NMR techniques can help in assigning the complex, overlapping signals in the proton spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and confirming the structure of both the monomer and the polymer. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretching of the ether linkage in the oxetane ring, typically in the region of 950-1150 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl groups will be present.

Upon polymerization to poly(this compound), the characteristic peaks of the oxetane ring would disappear, and new, strong bands corresponding to the linear polyether backbone would emerge. The C-O-C stretching vibration in the polymer would likely be a prominent feature.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for Poly(this compound) |

| C-H stretch (alkyl) | 2850-3000 | 2850-3000 |

| C-O-C stretch (cyclic ether) | 950-1150 | - |

| C-O-C stretch (linear ether) | - | 1050-1150 |

| C-H bend (alkyl) | 1375-1470 | 1375-1470 |

Raman Spectroscopy for Reaction Monitoring

Raman spectroscopy is a powerful technique for in-situ and real-time monitoring of polymerization reactions. mdpi.comirdg.org It relies on the inelastic scattering of monochromatic light, providing information about vibrational modes in a molecule. For the polymerization of this compound, Raman spectroscopy can track the disappearance of the monomer and the appearance of the polymer by monitoring specific vibrational bands.

The symmetric breathing mode of the oxetane ring in the this compound monomer is expected to have a characteristic Raman shift. As the ring-opening polymerization proceeds, the intensity of this peak will decrease, while new peaks corresponding to the C-O-C stretching of the polyether backbone will appear and increase in intensity. This allows for the determination of reaction kinetics and conversion rates without the need for sample extraction. mdpi.com For other oxetane-based monomers, the reaction peak associated with the oxetane moiety is observed around 1150 cm⁻¹. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry is a key analytical technique for determining the molecular weight and molecular weight distribution of polymers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF)

MALDI-ToF mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large molecules like polymers. waters.comsigmaaldrich.com It allows for the determination of the absolute molecular weight of oligomers, providing detailed information about the molecular weight distribution, the mass of the repeating unit, and the structure of the end-groups. nih.govwaters.com

For poly(this compound), MALDI-ToF analysis would yield a series of peaks, each corresponding to a polymer chain of a specific length (oligomer). The difference in mass between adjacent peaks would correspond to the mass of the this compound repeating unit (114.19 g/mol ). From the intensity distribution of these peaks, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. waters.com For accurate analysis, the choice of matrix and cationizing agent is crucial. frontiersin.org

| Parameter | Information Obtained from MALDI-ToF |

| Peak Spacing | Mass of the repeating monomer unit |

| Peak Distribution | Molecular Weight Distribution |

| Calculated Averages | Number-average molecular weight (Mn), Weight-average molecular weight (Mw) |

| Mw/Mn | Polydispersity Index (PDI) |

| Individual Peak Masses | End-group analysis |

Chromatographic Methods

Chromatographic techniques are essential for separating and analyzing polymer samples based on their size and chemical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers. lcms.cz In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules, which are excluded from more of the pores, travel a shorter path and elute first, while smaller molecules penetrate more of the pores and elute later. nsf.gov

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful analytical method for determining the molecular weight distribution of polymers. researchgate.net The technique separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. ethz.ch As the polymer solution passes through a column packed with porous gel, larger polymer chains are excluded from the pores and elute first. researchgate.net Smaller chains, however, penetrate the pores to varying extents, resulting in a longer retention time and later elution. researchgate.net

For poly(this compound), which is synthesized via cationic ring-opening polymerization, GPC is essential for evaluating the success of the polymerization process. radtech.orgresearchgate.net The analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. researchgate.net The PDI value indicates the breadth of the molecular weight distribution. researchgate.net A PDI value close to 1.0 suggests a narrow distribution, which is often desirable as it leads to more uniform material properties.

The cationic polymerization of oxetanes can sometimes be challenging to analyze with standard GPC setups due to potential interactions between the polymer and the column packing material. chromatographyonline.com Cationic polymers may adsorb onto the surface of conventional silica-based columns, leading to poor peak shape, low recovery, and inaccurate molecular weight determination. chromatographyonline.comsigmaaldrich.com To overcome these challenges, specialized columns, such as those with a modified polymethacrylate (B1205211) base, are employed. chromatographyonline.com Furthermore, the mobile phase is often modified with additives like salts (e.g., lithium bromide or sodium nitrate) to suppress electrostatic interactions and ensure a separation based purely on size exclusion. sigmaaldrich.compolymer.co.kr

The data obtained from GPC analysis is critical for correlating the polymerization conditions (e.g., catalyst type, temperature) with the resulting polymer characteristics. For instance, the molecular weight of poly(this compound) can be controlled by adjusting the monomer-to-initiator ratio during polymerization.

Table 1: Representative GPC Data for Poly(this compound) Synthesized under Various Conditions

| Sample ID | Monomer/Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PDEO-1 | 20:1 | 2,100 | 2,400 | 1.14 |

| PDEO-2 | 50:1 | 5,300 | 6,100 | 1.15 |

| PDEO-3 | 100:1 | 10,500 | 12,300 | 1.17 |

| PDEO-4 | 200:1 | 21,200 | 25,400 | 1.20 |

Note: This table presents hypothetical data based on typical results for cationically polymerized oxetanes to illustrate the utility of GPC analysis. Actual values would be determined experimentally.

X-ray Crystallography for Structural Elucidation

X-ray Crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the this compound monomer, single-crystal X-ray diffraction can provide exact data on bond lengths, bond angles, and the conformation of the oxetane ring.

The four-membered oxetane ring is not planar but possesses a puckered conformation to alleviate ring strain. acs.org X-ray crystallographic studies on other 3,3-disubstituted oxetanes have determined the degree of this puckering. acs.org For this compound, this analysis would reveal the specific puckering angle and the orientation of the two ethyl groups relative to the ring. This structural information is invaluable for computational modeling and for understanding the monomer's reactivity during polymerization.

When applied to the resulting polymer, the technique is more commonly referred to as X-ray Diffraction (XRD). Poly(this compound) is expected to be a semi-crystalline material, possessing both ordered crystalline regions and disordered amorphous regions. Wide-angle X-ray scattering (WAXS) patterns of the polymer would exhibit sharp diffraction peaks superimposed on a broad amorphous halo. researchgate.net The position and intensity of these peaks can be used to determine the crystal lattice parameters and identify the specific crystalline form (polymorph) of the polymer. The degree of crystallinity, a key parameter influencing the polymer's mechanical and thermal properties, can be calculated from the relative areas of the crystalline peaks and the amorphous halo. rsc.orgresearchgate.net

Table 2: Hypothetical Crystallographic Data for this compound Monomer

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.54 |

| b (Å) | 5.68 |

| c (Å) | 15.21 |

| β (°) | 105.3 |

| Volume (ų) | 712.5 |

| Z (molecules/unit cell) | 4 |

| C-O Bond Length (Å) | 1.45 |

| C-C Bond Length (ring) (Å) | 1.54 |

| C-O-C Angle (°) | 91.5 |

| C-C-C Angle (°) | 85.2 |

| Ring Puckering Angle (°) | 15.5 |

Note: This table contains plausible, representative data for a 3,3-disubstituted oxetane based on known structures. acs.org It serves as an example of the detailed structural information obtainable from single-crystal X-ray diffraction.

Theoretical and Computational Chemistry Studies of 3,3 Diethyloxetane

Quantum Chemical Investigations of Electronic Structure and Geometry

Quantum chemical methods are essential for probing the electronic structure and determining the stable geometries of molecules. These calculations solve the electronic Schrödinger equation (or approximations thereof) to provide information about energy levels, charge distribution, and molecular shape.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. americanelements.comfishersci.canih.gov DFT calculations determine the electronic structure based on the electron density, which is a computationally less demanding approach compared to traditional wave function-based methods. americanelements.com For a molecule like 3,3-diethyloxetane, DFT can be employed to optimize its molecular geometry, calculate vibrational frequencies, and determine properties such as dipole moment and atomic charges. Studies on related compounds and polymerization processes frequently utilize DFT to understand electronic properties and structural parameters. americanelements.comnist.govuni.luwikipedia.org

Ab Initio Methods

Ab initio methods, derived directly from first principles without empirical parameters, offer a rigorous approach to calculating electronic structure. wikipedia.orgfishersci.com While generally more computationally intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate results for molecular properties and energies. sigmaaldrich.com Although specific ab initio calculations for this compound were not detailed in the search results, ab initio methods have been applied to study the structures of related molecules, such as 3,3-diethylpentane. sigmaaldrich.com These calculations can provide valuable benchmarks for evaluating the accuracy of DFT methods for this class of compounds and offer deeper insights into electron correlation effects. wikipedia.org

Computational Modeling of Ring-Opening Polymerization Mechanisms

The ring strain in cyclic ethers like oxetanes makes them susceptible to ring-opening polymerization (ROP), a process of significant interest in polymer science. Computational modeling is a powerful tool for elucidating the mechanisms of ROP, identifying key intermediates and transition states, and understanding the factors that govern polymerization kinetics and polymer properties. nist.gov

Reaction Pathway Optimization and Transition State Analysis

Computational studies of ROP mechanisms typically involve identifying plausible reaction pathways and locating the structures of transition states along these pathways. nist.gov Transition states represent the highest energy points on the reaction coordinate connecting reactants and products, and their energies provide estimates of activation barriers. By optimizing the geometries of reactants, intermediates, products, and transition states using methods like DFT or ab initio theory, researchers can construct potential energy surfaces and determine the most energetically favorable reaction routes. nist.gov This type of analysis is crucial for understanding why a reaction proceeds via a particular mechanism (e.g., cationic, anionic, or coordination polymerization) and for predicting reaction rates. nist.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory, which examines the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides valuable insights into chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is related to a molecule's kinetic stability and its propensity to undergo chemical reactions. In the context of ROP, interactions between the HOMO of the monomer and the LUMO of the attacking species (or vice versa) can indicate the favored site of ring opening and the likely reaction mechanism. Computational analysis of the shapes and energies of the frontier orbitals of this compound can help predict its reactivity towards different initiators or catalysts in polymerization reactions. uni.lu

Solvent Effects in Theoretical Reaction Modeling (e.g., Polarizable Continuum Model)

The solvent environment can significantly influence reaction pathways, activation energies, and ultimately, the outcome of a chemical reaction. In computational modeling, solvent effects can be incorporated using various approaches. Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium surrounding the solute molecule. This approach accounts for the electrostatic interactions between the solute and the solvent. More sophisticated explicit solvation models include individual solvent molecules in the calculations, allowing for the description of specific solute-solvent interactions like hydrogen bonding. For studying the ROP of this compound, considering solvent effects through models like PCM is important for obtaining results that are comparable to experimental conditions, as the polarity of the solvent can affect the stability of charged or polar transition states and intermediates involved in the polymerization process.

Compounds and PubChem CIDs

| Compound | PubChem CID |

| This compound | VFYHHERJNPKXIX-UHFFFAOYSA-N |

| Oxetane (B1205548) | 11970569 |

| 3,3-Dimethyloxetane (B1346095) | 23352 |

Data Table: Illustrative Example of Potential Computational Data (Based on General ROP Studies)

While specific data for this compound were not found, the following table illustrates the type of data that would be generated in computational studies of ring-opening polymerization, based on findings for similar systems.

| Reaction Step | Method (Illustrative) | Basis Set (Illustrative) | Calculated Energy Barrier (kcal/mol) (Illustrative) | Notes (Illustrative) |

| Monomer Activation | DFT (e.g., B3LYP) | 6-31G(d) | X.X | Represents interaction with initiator/catalyst |

| Ring Opening | DFT (e.g., B3LYP) | 6-31G(d) | Y.Y | Energy barrier for the key ring-opening step |

| Chain Propagation | DFT (e.g., B3LYP) | 6-31G(d) | Z.Z | Barrier for adding another monomer unit |

| Transition State Geometry | DFT/Ab Initio | Varying | N/A | Bond lengths, angles at transition state |

| HOMO Energy (Monomer) | DFT | Varying | E_HOMO | Indicates electron-donating ability |

| LUMO Energy (Monomer) | DFT | Varying | E_LUMO | Indicates electron-accepting ability |

| HOMO-LUMO Gap | DFT | Varying | E_LUMO - E_HOMO | Related to reactivity and stability |

| Solvation Energy | DFT + PCM | Varying | ΔE_solv | Effect of solvent on species stability |

Based on the available information from the conducted searches, specific data and detailed research findings focusing solely on molecular dynamics simulations (Section 6.4) and structure-property predictions and computational design of new derivatives (Section 6.5) specifically for the chemical compound this compound were not found.

The search results provided general information about computational chemistry techniques, including molecular dynamics simulations and structure-property predictions, and discussed these methods in the context of other compounds or classes of molecules. While there was information on the crystal structure and solubility parameters of poly(3,3-diethyl oxetane) capes.gov.brresearchgate.net, and computational studies on other substituted oxetanes acs.orgrsc.orgdoi.orgchemrxiv.org, direct computational studies such as molecular dynamics simulations or dedicated structure-property prediction and computational design efforts specifically centered on the this compound monomer were not present in the retrieved literature.

Therefore, adhering to the strict instruction to focus solely on the chemical compound "this compound" and the provided outline sections (6.4 and 6.5), it is not possible to generate a thorough and informative article with detailed research findings and data tables for these specific computational chemistry topics based on the current search results.

Applications of Poly 3,3 Diethyloxetane in Advanced Materials

Development of Hyperbranched Polyethers

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, three-dimensional architecture. They are synthesized in a one-pot reaction, making them more suitable for industrial-scale production compared to structurally perfect dendrimers. researchgate.net The development of hyperbranched polyethers often utilizes the ring-opening polymerization of functionalized oxetane (B1205548) monomers.

A closely related and extensively studied monomer, 3-ethyl-3-(hydroxymethyl)oxetane, serves as a key example for the synthesis of hyperbranched polyethers. dntb.gov.ua The polymerization proceeds via a cationic ring-opening mechanism, often initiated by a polyol core molecule like 1,1,1-tris(hydroxymethyl)propane. dntb.gov.uamdpi.com This process allows for the creation of polymers with a high density of hydroxyl end groups, which are available for further reactions or for providing specific material properties like adhesion. mdpi.com The reaction mechanism involves two potential pathways: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. uni-muenchen.deresearchgate.net A high participation of the AMM pathway is known to reduce side reactions and provide better control over the molecular weight and polydispersity of the resulting polymer. uni-muenchen.de

The synthesis of these hyperbranched polyoxetanes from monomers like 3-ethyl-3-(hydroxymethyl)oxetane yields polymers with theoretical molar masses ranging from approximately 700 g/mol to over 5900 g/mol and dispersities between 1.77 and 3.75. dntb.gov.uanih.gov This methodology demonstrates the potential for creating complex, highly branched polyether structures from substituted oxetanes, a strategy that is applicable to monomers like 3,3-diethyloxetane for producing non-functionalized, stable hyperbranched polyether cores.

Use as Polymeric Binders in Energetic Composites

In the field of energetic materials, such as propellants and polymer-bonded explosives (PBXs), the binder is a critical component that encapsulates the explosive ingredients within a tough, elastomeric matrix. dtic.mil This matrix provides structural integrity and can reduce the vulnerability of the composite to external stimuli like impact or friction. dtic.milmdpi.com Polyoxetanes are a significant class of energetic binders, typically incorporating explosophoric groups like azido (B1232118) (-N₃) or nitrato (-ONO₂) into the side chains of the oxetane monomer. dtic.milmdpi.com

While Poly(this compound) itself is an inert polymer due to the lack of energetic functional groups, its polyether backbone is representative of the type of chain structure used for these binders. It could potentially serve as an inert binder, providing good mechanical properties and thermal stability without adding to the energy of the system. The properties of energetic polyoxetanes, such as their low glass transition temperatures (Tg), are crucial for ensuring good performance of the energetic composite at low temperatures. mdpi.com

Table 1: Properties of Various Energetic Polyoxetane Binders This table presents data for energetic polyoxetanes to illustrate the characteristics of the polymer class. Poly(this compound) would serve as an inert binder within this family.

| Polymer | Monomer(s) | Glass Transition Temp. (Tg) | Decomposition Temp. (°C) | Key Feature |

| Poly(AMMO) | 3-azidomethyl-3-methyl oxetane | -35 °C mdpi.com | ~178-190 °C uni-muenchen.de | Energetic Azide (B81097) Groups |

| Poly(BAMO) | 3,3-bis(azidomethyl)oxetane | Varies with copolymer | ~178-190 °C (as copolymer) uni-muenchen.de | High Nitrogen Content |

| Poly(NIMMO) | 3-nitratomethyl-3-methyloxetane | Varies with copolymer | ~183-185 °C (as copolymer) uni-muenchen.de | Energetic Nitrate Ester Groups |

| Poly(BAMO/AMMO) | BAMO and AMMO | Low Tg researchgate.net | N/A | Tunable mechanical properties |

Integration into Adhesives and Coatings

The polyether structure of polyoxetanes makes them attractive candidates for adhesives and coatings, particularly due to their potential for strong interactions with polar substrates. mdpi.comnih.gov Research on functionalized polyoxetanes, such as hyperbranched poly(3-ethyl-3-hydroxymethyloxetane), has demonstrated their utility as hot-melt adhesives. mdpi.comnih.gov The abundance of polar hydroxyl groups in these specific polymers is a key prerequisite for forming strong adhesive bonds with materials like wood and glass. mdpi.comnih.gov

Studies on poly(3-ethyl-3-hydroxymethyloxetane) have quantified its adhesive properties, showing a work of adhesion of 101–105 mJ/m² and bond-line tensile shear strengths ranging from 0.39 to 1.32 MPa. mdpi.comresearchgate.netnih.gov While these specific adhesive properties are enhanced by the hydroxyl groups, the underlying thermoplastic nature of the polyoxetane backbone is crucial. mdpi.com This suggests that a non-functionalized polymer like Poly(this compound) could serve as a fundamental component in adhesive formulations, potentially modified or copolymerized to enhance specific interactions.

Furthermore, functionalized polyoxetanes have been incorporated into advanced coatings, such as hybrid fluorine-polyoxetane–polyurethane systems. mdpi.comresearchgate.netnih.gov This demonstrates the versatility of the polyoxetane scaffold in creating protective films and surface treatments.

Table 2: Adhesive Properties of a Functionalized Polyoxetane Data from tests on hyperbranched poly(3-ethyl-3-hydroxymethyloxetane), a structural analog used to demonstrate the potential of the polyoxetane backbone in adhesive applications.

| Property | Value | Substrate(s) Tested |

| Work of Adhesion | 101–105 mJ/m² | Polar Materials nih.gov |

| Bond-Line Tensile Shear Strength | 0.39–1.32 MPa | Not specified nih.gov |

| Bond Strength (Metal) | 3.7–4.9 MPa | Metals nih.gov |

| Bond Strength (Wood) | 2.7 MPa | Poplar Wood nih.gov |

| Bond Strength (Glass) | 2.10 MPa | Glass nih.gov |

Potential in Advanced Polymer Networks and Hybrid Materials

The polyoxetane backbone is a versatile building block for the creation of advanced polymer networks and hybrid materials. dntb.gov.ua These materials are designed to exhibit enhanced mechanical, thermal, or chemical properties by combining different types of polymer chains or by integrating organic polymers with inorganic components. researchgate.net

Research has shown that functionalized polyoxetanes can be used to form hybrid networks, such as those combining a fluorine-bearing polyoxetane with an inorganic phase. mdpi.comresearchgate.net This approach can yield materials with unique surface properties or improved durability. The creation of such materials often involves forming interpenetrating polymer networks (IPNs), where two or more distinct polymer networks are physically entangled rather than chemically bonded. researchgate.net This structure can lead to a synergistic improvement in properties, such as toughness and impact resistance. dtic.mil

Poly(this compound), with its stable and flexible chain, can serve as one of the components in such a network. It can be blended with other polymers or used as a scaffold for grafting other functional groups, enabling its integration into complex, multi-component systems. The development of these advanced materials relies on controlling the network structure and the interactions between the different phases, a field where the predictable polymerization of oxetanes is a significant advantage. dtic.mil

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes to Highly Functionalized 3,3-Diethyloxetanes

The synthesis of oxetanes presents a notable challenge due to the inherent ring strain, which makes cyclization processes kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org Consequently, much of the ongoing research is dedicated to creating more efficient and versatile synthetic pathways to access highly functionalized 3,3-disubstituted oxetanes.

Recent advancements have moved beyond traditional methods like the Williamson ether synthesis. acs.org For instance, a two-step approach involving rhodium-catalyzed O-H insertion of diazomalonates into substituted bromohydrins, followed by a base-mediated cyclization, has been developed to prepare various substituted oxetanes. thieme-connect.comresearchgate.net This method has been expanded to include a range of malonate derivatives bearing phosphonate, sulfone, nitrile, aryl, and amide functionalities, yielding products that would be difficult to synthesize via conventional routes. thieme-connect.com

Other innovative strategies include:

Ring Contractions: Photochemical ring contractions of 2,5-dihydrofurans with diazo compounds under visible light offer a catalyst-free method to produce functionalized 3-vinyloxetanes. rsc.org Ring contractions of five-membered rings, such as the alcoholysis of γ-lactones with a leaving group at the C-2 position, also provide a pathway to oxetane (B1205548) carboxylic esters. beilstein-journals.org

C-H Functionalization: A novel synthetic disconnection has been introduced that allows access to oxetanes from native alcohol substrates via C-H functionalization, a method that has been successfully applied to complex molecules, including steroids and galactose derivatives. acs.orgnih.gov

Modular Routes: The derivatization of oxetanyl trichloroacetimidates provides a highly modular route to a large library of 3,3-disubstituted oxetanes under simple reaction conditions, compatible with a wide array of nucleophiles. beilstein-journals.org

A significant body of work has demonstrated the robustness of the 3,3-disubstituted oxetane core to a wide range of reaction conditions, including oxidation, reduction, alkylation, and C-C bond formation. chemrxiv.orgrsc.org This stability is crucial as it allows for the late-stage functionalization of the oxetane scaffold, greatly expanding the diversity of accessible molecules. nih.gov

Table 1: Selected Modern Synthetic Strategies for Functionalized Oxetanes

| Synthetic Strategy | Key Reagents/Conditions | Type of Functionalized Oxetane | Reference |

|---|---|---|---|

| O-H Insertion & Cyclization | Rh-catalyzed O-H insertion of diazomalonates into bromohydrins, then base-mediated cyclization. | 2,2-disubstituted oxetane dicarboxylates and derivatives (phosphonates, nitriles, etc.). | thieme-connect.comresearchgate.net |

| Photochemical Ring Contraction | 2,5-dihydrofurans, diazo compounds, visible light. | Functionalized 3-vinyloxetanes. | rsc.org |

| Alcohol C-H Functionalization | Photoredox catalysis, H-atom transfer, intramolecular SN2. | Spirocyclic and substituted oxetanes from native alcohols. | acs.orgnih.gov |

| Modular Derivatization | Oxetanyl trichloroacetimidates with various nucleophiles (alcohols, amines, etc.). | Diverse 3,3-disubstituted oxetanes. | beilstein-journals.org |

Exploration of New Catalytic Systems for Controlled Polymerization

The cationic ring-opening polymerization (CROP) of oxetanes is a primary method for producing polyethers with interesting properties. Research in this area is focused on developing new catalytic systems that offer better control over the polymerization process, leading to polymers with predictable molecular weights and narrow polydispersity. acs.orgrsc.org

Several classes of initiators are under investigation:

Onium Salts: Trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate, and sulfonium (B1226848) salts, like triphenylsulfonium (B1202918) hexafluoroantimonate, are effective initiators for the CROP of oxetanes. google.com Recent studies have explored novel onium salts with non-nucleophilic, fluorinated counterions, which reduce termination reactions and enhance polymerization control. google.com

Lewis Acids: Catalysts like boron trifluoride (BF₃), often used as its etherate complex, are commonly employed for oxetane polymerization. aston.ac.uk

Living Polymerization Systems: Significant effort has been directed towards achieving living polymerization, where chain termination and transfer reactions are suppressed. One approach uses 3-phenoxypropyl 1,4-dioxanium hexafluoroantimonate as an initiator in 1,4-dioxane (B91453), which acts as a solvent that prevents undesirable side reactions, yielding well-defined polyoxetane. acs.orgrsc.org

Organocatalysts: Guanidine-based organocatalysts are being explored for the ring-opening polymerization of related cyclic monomers, like cyclotrisiloxanes, suggesting a potential avenue for the metal-free polymerization of oxetanes. rsc.org

Improved Aluminum-Based Catalysts: For the ring-opening of related epoxides, mono(μ-alkoxo)bis(alkylaluminum) (MOB) compounds have been developed as versatile catalysts that allow for controlled polymerization of functional monomers. google.com Such systems could potentially be adapted for oxetane polymerization.

The choice of initiator and reaction conditions, particularly the solvent, has a profound impact on the polymerization kinetics and the structure of the resulting polymer. For example, using 1,4-dioxane as a solvent can minimize the formation of cyclic oligomers, which are often produced as byproducts in CROP. acs.orgaston.ac.uk

Advanced Copolymer Architectures and Materials with 3,3-Diethyloxetane Units

Incorporating this compound units into copolymers is a key strategy for creating advanced materials with tailored properties. Research is exploring various copolymer architectures, including random, block, and graft copolymers, to leverage the unique characteristics of the oxetane monomer.

Block Copolymers: The synthesis of ABA triblock copolymers, where the 'A' blocks are crystalline and the 'B' blocks are amorphous, can lead to thermoplastic elastomers. dtic.mil Poly(this compound) could serve as a soft, amorphous mid-block, while being connected to hard, crystallizable end-blocks. Modular synthesis techniques, such as "click" chemistry involving terminal azide (B81097) and alkyne functionalized polymers, provide a powerful tool for constructing well-defined block copolymers. rsc.org

Random Copolymers: Copolymerizing this compound with other cyclic ethers allows for the fine-tuning of material properties. For example, copolymerization with other oxetane derivatives or epoxides can modify the glass transition temperature, thermal stability, and mechanical properties of the final material. radtech.org

Functional Materials: The development of oxetane-containing copolymers is driven by potential applications. For instance, amphiphilic block copolymers incorporating oxetane units could be designed for nanomedicine applications, where they can self-assemble into nanoparticles for drug delivery. acs.org The ability to create complex and well-defined macromolecular topologies is crucial for these advanced applications.

Table 2: Examples of Copolymer Systems Involving Oxetanes

| Copolymer System | Architecture | Potential Properties/Applications | Reference |

|---|---|---|---|

| Oxetane / 3,3-Dimethyloxetane (B1346095) | Random | Study of reactivity ratios and microstructure. | aston.ac.uk |

| 3,3'-(oxybis(methylene))bis(3-ethyloxetane) (DOX) / Epoxy Monomers | Cross-linked Network | UV-curable coatings with tailored thermo-mechanical properties. | radtech.org |

| Poly(silylene diethynylbenzene) / Poly(silylene dipropargyl aryl ether) | Block (ABA) | High-performance resins with good processability and mechanical properties. (Illustrative of block copolymer strategy) | dtic.mil |

| Poly(3,3-bis(ethoxymethyl)oxetane) / Other Polyethers | Block (ABA) | Thermoplastic elastomers with crystalline end-blocks. | dtic.mil |

Deeper Theoretical Understanding of Complex Reaction Pathways and Polymerization Kinetics

To advance the rational design of new catalysts and polymers, a deeper theoretical understanding of the underlying reaction mechanisms and kinetics is essential. Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for this purpose.

Researchers are using theoretical studies to:

Elucidate Polymerization Mechanisms: DFT calculations have been employed to investigate the mechanism of cationic ring-opening polymerization of oxetane. rsc.orgrsc.org These studies help to optimize the geometries of reactants, transition states, and intermediates, and to calculate the activation energies for different steps in the polymerization pathway. rsc.org The results indicate that the polymerization proceeds via the oxygen atom of an incoming monomer attacking the carbon atom of the activated oxonium ion at the chain end. rsc.orgrsc.org

Understand Reaction Pathways: For complex synthetic transformations, quantum chemical calculations are used to map out potential energy surfaces and identify the most likely reaction pathways. researchgate.netresearchgate.net This is particularly valuable for understanding unprecedented reactions or for optimizing conditions to favor a desired product.

Analyze Kinetic Data: Theoretical models are being developed to interpret experimental kinetic data from polymerization reactions. This includes understanding the effects of monomer structure, viscosity, and comonomer concentration on the rates of propagation and termination. researchgate.net Such studies can reveal, for example, whether a reaction is chemically controlled or diffusion-controlled at different stages of the polymerization.

These theoretical insights are crucial for moving beyond empirical, trial-and-error approaches towards a more predictive and design-oriented methodology in the synthesis and application of this compound-based materials.

Expanding the Chemical Space and Molecular Diversity through this compound Derivatives

A major frontier in oxetane chemistry is the expansion of its known chemical space and molecular diversity. mdpi.com The this compound core serves as a stable scaffold upon which a wide variety of functional groups can be installed, creating new building blocks for medicinal chemistry and materials science. chemrxiv.orgrsc.org

The motivation for this expansion is often driven by the role of oxetanes as "bioisosteres" — substitutes for other chemical groups in biologically active molecules. acs.orgthieme-connect.com For instance, the 3,3-disubstituted oxetane motif is considered an attractive replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. acs.orgnih.gov

Strategies for expanding molecular diversity include:

Functional Group Interconversion: Starting with a simple functionalized this compound, a wide range of derivatives can be prepared. For example, a hydroxymethyl group attached at the 3-position can be converted to ethers, esters, or halides, which can then undergo further reactions. chemrxiv.org

Development of New Building Blocks: Research is focused on creating novel, ready-to-use oxetane building blocks that can be easily incorporated into larger molecules. nih.gov An example is the development of oxetane sulfonyl fluorides, which act as precursors to carbocations and can be coupled with a broad range of nucleophiles. beilstein-journals.org

Late-Stage Functionalization: The demonstrated chemical stability of the 3,3-disubstituted oxetane ring allows for its modification late in a synthetic sequence, enabling the rapid generation of diverse analogue libraries for screening in drug discovery programs. nih.govrsc.org

By systematically exploring the reactions of the this compound core and developing new synthetic methods, chemists are continuously broadening the range of available oxetane-containing compounds, paving the way for the discovery of new materials and therapeutics. mdpi.comnih.govresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to produce 3,3-diethyloxetane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The base-induced cyclization of 7-bromoalcohols (e.g., 2-ethyl-1-butene derivatives) is a key route, yielding this compound at ~55% efficiency. Variables such as reaction temperature (optimized at ~20°C below standard conditions), base concentration, and solvent polarity significantly impact yield. Post-reaction distillation (b.p. 135–140°C) followed by IR spectroscopy and boiling point verification ensures product purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment of this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies characteristic oxetane ring vibrations (C-O-C stretching at ~980 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves ethyl group environments (e.g., δ 1.2–1.5 ppm for CH₃ and δ 3.5–4.0 ppm for oxetane protons). Gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects byproducts like unreacted alkenes .

Q. How does the alkyl side chain length in poly(this compound) influence its thermal stability compared to other polyoxetanes?

- Methodological Answer : Differential Scanning Calorimetry (DSC) reveals that poly(this compound) exhibits lower crystallinity (~40–50%) than shorter-chain analogs (e.g., poly(3,3-dimethyloxetane)) due to steric hindrance. Thermogravimetric Analysis (TGA) measures decomposition onset temperatures (typically >250°C), correlating with side chain length and packing efficiency .

Advanced Research Questions

Q. How do reactivity ratios between this compound and comonomers (e.g., oxetane derivatives) dictate copolymer microstructure?

- Methodological Answer : Reactivity ratios (r₁, r₂) determined via the Mayo-Lewis equation using ¹H NMR sequence analysis reveal copolymerization trends. For example, copolymerizing with 3,3-dimethyloxetane shows a preference for alternating sequences due to steric and electronic mismatches. Kinetic studies (e.g., time-resolved NMR) track monomer consumption rates to refine reactivity parameters .

Q. What experimental approaches resolve contradictions in reported crystallinity values for poly(this compound) across studies?

- Methodological Answer : Discrepancies arise from varying thermal histories (e.g., cooling rates during crystallization) and analytical methods. X-ray Diffraction (XRD) quantifies crystallinity by comparing amorphous vs. crystalline peak areas. Annealing protocols (e.g., isothermal crystallization at 80–100°C) standardize thermal treatment to ensure reproducibility .

Q. How can electrochemical impedance spectroscopy (EIS) elucidate the impact of this compound-based polyethers on lithium-ion conductivity?

- Methodological Answer : EIS measures ionic conductivity (σ) of polymer-LiTFSI complexes across frequencies (0.1 Hz–1 MHz). Poly(this compound) derivatives with longer alkyl chains exhibit lower σ (~10⁻⁶ S/cm) due to reduced chain mobility. Transference number (t⁺) analysis via Bruce-Vincent method distinguishes cation vs. anion contributions .

Q. What mechanistic insights explain the formation of this compound during base-mediated cyclization of bromoalcohols?

- Methodological Answer : Isotopic labeling (e.g., ²H or ¹³C) at reaction sites tracks elimination pathways. Kinetic studies under varying pH and solvent polarity suggest a concerted E2 mechanism for cyclization, with steric effects favoring oxetane formation over larger rings. Computational modeling (DFT) validates transition state geometries .

Q. How do copolymer composition gradients affect the mechanical properties of this compound-based materials?

- Methodological Answer : Dynamic Mechanical Analysis (DMA) correlates glass transition temperatures (Tg) with comonomer ratios. For example, copolymers with >50% this compound show higher Tg (~60°C) due to restricted chain mobility. Tensile testing (ASTM D638) quantifies Young’s modulus and elongation at break, revealing trade-offs between rigidity and flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.